molecular formula C22H20N4O4S B11445030 ethyl 2-oxo-7-propan-2-yl-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 2-oxo-7-propan-2-yl-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11445030
M. Wt: 436.5 g/mol
InChI Key: YXVDSSWPQNHXCC-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-7-propan-2-yl-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound featuring a triazatricyclic core with multiple functional groups, including a thiophene ring

Preparation Methods

The synthesis of ethyl 2-oxo-7-propan-2-yl-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps, typically starting with the preparation of the triazatricyclic core. Common synthetic routes include condensation reactions, cyclization, and functional group modifications. Industrial production methods may involve the use of microwave irradiation and specific catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-oxo-7-propan-2-yl-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves interactions with various molecular targets. The thiophene ring and triazatricyclic core can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the biological context and the functional groups present on the compound .

Properties

Molecular Formula

C22H20N4O4S

Molecular Weight

436.5 g/mol

IUPAC Name

ethyl 2-oxo-7-propan-2-yl-6-(thiophene-2-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C22H20N4O4S/c1-4-30-22(29)15-12-14-18(23-17-9-5-6-10-25(17)21(14)28)26(13(2)3)19(15)24-20(27)16-8-7-11-31-16/h5-13H,4H2,1-3H3

InChI Key

YXVDSSWPQNHXCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CS4)C(C)C

Origin of Product

United States

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